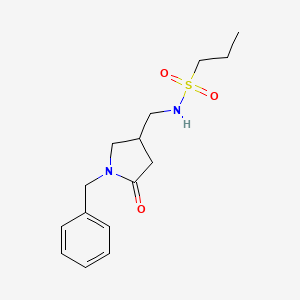

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Description

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a central 5-oxopyrrolidin-3-yl scaffold substituted with a benzyl group at the N1 position and a propane-1-sulfonamide moiety linked via a methyl bridge. The pyrrolidinone ring introduces conformational constraints, and its puckering behavior (quantified via Cremer-Pople parameters ) may influence molecular interactions. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and target engagement.

Properties

IUPAC Name |

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-2-8-21(19,20)16-10-14-9-15(18)17(12-14)11-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLYCJRALVVNBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with propane-1-sulfonyl chloride under basic conditions to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 284.39 g/mol. Its structure features a sulfonamide group, which is known for its biological activity, particularly in drug development.

Scientific Research Applications

1. Medicinal Chemistry:

- Antimicrobial Activity: Research has indicated that compounds containing the oxopyrrolidin structure exhibit antimicrobial properties. Studies have explored the efficacy of N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide against various bacterial strains, showcasing its potential as an antibiotic agent .

- Anticancer Properties: Investigations into the compound's interaction with cancer cell lines have revealed promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug .

2. Enzyme Inhibition:

- The compound has been studied for its ability to inhibit specific enzymes related to disease processes, such as proteases involved in viral replication. Its structure allows it to interact with active sites of these enzymes, potentially leading to the development of antiviral therapies .

3. Neurological Applications:

- Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression or anxiety. Further research is required to elucidate these effects and their mechanisms .

4. Synthesis of Novel Compounds:

- The unique structure of this compound serves as a building block for synthesizing more complex molecules. Its derivatives have been explored for various biological activities, expanding the scope of its applications in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide and selected sulfonamide-based compounds:

Structural and Conformational Analysis

- Pyrrolidinone vs. Pyrrolopyridine Scaffolds: The 5-oxopyrrolidin-3-yl ring in the target compound exhibits puckering behavior, which can be analyzed using Cremer-Pople coordinates to quantify out-of-plane displacements . In contrast, the pyrrolo[3,2-b]pyridine core in the RAF kinase inhibitor (Table 1) is planar, favoring π-stacking interactions with kinase active sites.

- Sulfonamide Positioning: Both compounds feature a terminal propane-1-sulfonamide group, but its linkage differs.

- Substituent Effects : The benzyl group in the target compound introduces lipophilicity, while the RAF inhibitor’s pyrimidine and difluorophenyl groups enhance solubility and target specificity .

Crystallographic and Computational Insights

- The RAF kinase inhibitor is described as a crystalline salt, suggesting stable solid-state packing facilitated by ionic interactions .

- Molecular dynamics simulations of the pyrrolidinone ring’s puckering (amplitude $ q $, phase $ \phi $) could predict conformational preferences relevant to drug design .

Research Findings and Implications

- Biological Relevance: While the RAF inhibitor demonstrates validated anticancer activity , the target compound’s bioactivity remains speculative.

- Synthetic Challenges: The benzyl-pyrrolidinone scaffold may pose synthetic hurdles due to stereochemical complexity, whereas the RAF inhibitor’s fused heterocycles require multi-step coupling reactions.

Biological Activity

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H19N2O3S

- Molecular Weight : 319.39 g/mol

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that influence cell survival and growth.

Antimicrobial Activity

Research has indicated that sulfonamides often exhibit antimicrobial properties. This compound may possess similar activity, potentially inhibiting bacterial growth. Studies on related compounds suggest a mechanism involving the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Anticancer Potential

The compound's structural features suggest it may have anticancer properties. For instance, derivatives of pyrrolidine have been studied for their ability to induce apoptosis in cancer cells. Preliminary data indicate that this compound could lead to cell cycle arrest and apoptosis in certain cancer cell lines.

Case Study 1: In Vitro Anticancer Activity

A study evaluated the effects of N-substituted pyrrolidine derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating effective concentration levels for inducing cell death.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.